Ethyl 4-(4-chloro-3-fluorophenyl)-4-oxobutanoate
Description
Ethyl 4-(4-chloro-3-fluorophenyl)-4-oxobutanoate (CAS No. 473693-78-6) is an ester derivative featuring a phenyl ring substituted with chlorine (Cl) at position 4 and fluorine (F) at position 2. Its molecular formula is C₁₂H₁₂ClFO₃, with a molecular weight of 258.67 g/mol. The compound’s structure integrates a 4-oxobutanoate moiety, making it a versatile intermediate in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
ethyl 4-(4-chloro-3-fluorophenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFO3/c1-2-17-12(16)6-5-11(15)8-3-4-9(13)10(14)7-8/h3-4,7H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHKBROFDSMJNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645858 | |
| Record name | Ethyl 4-(4-chloro-3-fluorophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473693-78-6 | |
| Record name | Ethyl 4-(4-chloro-3-fluorophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-chloro-3-fluorophenyl)-4-oxobutanoate typically involves the esterification of 4-(4-chloro-3-fluorophenyl)-4-oxobutanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-chloro-3-fluorophenyl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: 4-(4-chloro-3-fluorophenyl)-4-oxobutanoic acid.
Reduction: Ethyl 4-(4-chloro-3-fluorophenyl)-4-hydroxybutanoate.
Substitution: Products depend on the nucleophile used, such as ethyl 4-(4-methoxy-3-fluorophenyl)-4-oxobutanoate.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-(4-chloro-3-fluorophenyl)-4-oxobutanoate has garnered attention for its potential as an anticancer agent . Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further pharmacological evaluation.
Moreover, compounds with similar structures have demonstrated neuroprotective and anti-inflammatory properties , suggesting that this compound may influence biochemical pathways associated with neuroprotection and inflammation.
The compound's biological activity is primarily attributed to its ability to inhibit specific enzymes involved in critical cellular processes. For example, it has been noted that related compounds can inhibit nitric oxide production and tumor necrosis factor-alpha in stimulated human microglia cells, which are relevant in neurodegenerative diseases.
| Compound Name | Cytotoxicity (IC50) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Inhibition of enzyme activity |
| Ethyl 4-(3-chlorophenyl)-4-oxobutanoate | TBD | Similar mechanism |
| Ethyl 4-(4-fluorophenyl)-4-oxobutanoate | TBD | Similar mechanism |
Note: TBD = To Be Determined based on ongoing research.
Case Studies
- Anticancer Research : A study explored the effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity, warranting further investigation into its mechanism and potential therapeutic applications.
- Neuroprotection : In vitro assays demonstrated that similar compounds could reduce apoptosis markers in neuronal cells, suggesting that this compound might share these protective effects.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-chloro-3-fluorophenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Structural Features | Key Differences | Biological Activity/Reactivity |
|---|---|---|---|
| Ethyl 4-(4-chloro-3-fluorophenyl)-4-oxobutanoate | 4-Cl, 3-F substitution on phenyl; 4-oxobutanoate ester | Reference compound | Moderate anticancer activity; antimicrobial potential due to dual halogenation |
| Ethyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoate | 3-Cl, 4-F substitution (halogen positions swapped) | Altered electronic effects on phenyl ring | Reduced anticancer activity compared to 4-Cl,3-F isomer |
| Ethyl 4-chloroacetoacetate | Single Cl on acetoacetate backbone; lacks phenyl and F | Simpler structure; no aromatic ring | Lower antimicrobial efficacy; used in synthetic pathways requiring nucleophilic substitution |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Trifluoromethyl group at C4; lacks phenyl | High lipophilicity due to CF₃ group | Enhanced reactivity in fluorination reactions; limited biological data |
| Ethyl 4-(3-fluorophenyl)-4-oxobutanoate | 3-F substitution on phenyl; lacks Cl | Reduced steric hindrance; lower molecular weight | Higher cytotoxicity in cell lines; weaker antimicrobial effects |
| Ethyl 4-(2-bromo-5-fluorophenyl)-3-oxobutanoate | 2-Br, 5-F substitution; ketone at C3 instead of C4 | Bromine’s larger atomic radius alters steric effects | Potential for cross-coupling reactions; uncharacterized biological activity |
| Ethyl 4-cyclohexyl-4-oxobutanoate | Cyclohexyl group replaces halogenated phenyl | Increased steric bulk; non-aromatic | Used in materials science; no significant biological activity reported |
Impact of Halogen Type and Position
- Chlorine vs. Fluorine: Chlorine’s electron-withdrawing effect enhances electrophilic substitution reactivity, while fluorine’s high electronegativity stabilizes adjacent bonds. The dual substitution in this compound balances reactivity and stability, making it more bioactive than mono-halogenated analogs .
- Positional Isomerism : Swapping Cl and F positions (e.g., 3-Cl,4-F vs. 4-Cl,3-F) alters electronic distribution. The 4-Cl,3-F configuration shows superior anticancer activity due to optimal steric alignment with molecular targets .
Role of Functional Groups
- Ester vs. Acid Derivatives: Compared to carboxylic acid analogs (e.g., 4-(4-chloro-3-fluorophenyl)-4-oxobutanoic acid), the ethyl ester improves lipophilicity and bioavailability, facilitating membrane penetration in biological systems .
- Ketone Position: Compounds with ketones at C3 (e.g., Ethyl 4-(2-bromo-5-fluorophenyl)-3-oxobutanoate) exhibit different tautomeric behavior and reactivity compared to C4-ketone derivatives .
Biological Activity
Ethyl 4-(4-chloro-3-fluorophenyl)-4-oxobutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has a molecular formula of CHClF O and a molecular weight of approximately 230.62 g/mol. The compound features a unique structure characterized by the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may inhibit certain enzymes or receptors, leading to various observed biological effects. For instance, it has been shown to interact with enzymes that facilitate its conversion into more biologically active forms, enhancing its therapeutic potential.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound, particularly against various cancer cell lines. The cytotoxic effects were evaluated using the MTT assay, which measures cell viability after treatment with the compound.
Case Study: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC (µM) | Reference |
|---|---|---|---|
| This compound | HEPG2 (Liver carcinoma) | 7.06 | |
| Doxorubicin (control) | HEPG2 | 0.5 | |
| Ethyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoate | HEPG2 | 17.35 |
The results indicate that this compound exhibits moderate cytotoxicity against liver carcinoma cells, suggesting its potential as an anticancer agent. The structure-activity relationship (SAR) analysis indicates that electron-donating groups enhance cytotoxicity, while electron-withdrawing groups diminish it .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. Preliminary studies suggest that this compound may possess significant antimicrobial properties against various bacterial strains.
Case Study: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
These findings indicate that this compound could be a promising candidate for further development as an antimicrobial agent.
Comparison with Similar Compounds
The biological activity of this compound can also be compared with similar compounds to understand its unique properties better.
| Compound Name | Structure | Key Features |
|---|---|---|
| Ethyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoate | Structure | Different halogen positioning may alter activity |
| Ethyl 4-chloroacetoacetate | Structure | More straightforward synthesis route |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Structure | Enhanced lipophilicity and altered reactivity |
The presence of both chloro and fluoro substituents in this compound differentiates it from other similar compounds, potentially enhancing its utility in drug design and development .
Q & A
Q. What are the established synthetic routes for Ethyl 4-(4-chloro-3-fluorophenyl)-4-oxobutanoate, and how do reaction conditions influence yield?
Methodological Answer:
- Friedel-Crafts Acylation : Reacting 4-chloro-3-fluorobenzene with ethyl 4-chloroacetoacetate in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. This method requires strict temperature control (0–5°C) to minimize side reactions .
- Knoevenagel Condensation : Using substituted benzaldehydes and ethyl acetoacetate derivatives in basic media (e.g., piperidine), followed by hydrolysis and decarboxylation. Yields vary (70–85%) depending on substituent electronic effects .
- Enzyme-Catalyzed Reduction : Microbial aldehyde reductases (e.g., from Sporobolomyces salmonicolor) enable stereoselective synthesis of intermediates. A biphasic system (n-butyl acetate/water) enhances substrate stability and enzyme activity, achieving >95% molar yield .
Q. How can researchers purify and characterize this compound, and what analytical techniques are critical?
Methodological Answer:
- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients. For scale-up, recrystallization from ethanol/water mixtures improves purity .
- Characterization :
- NMR : Confirm regiochemistry via ¹H NMR (δ 4.2–4.4 ppm for ethoxy group; δ 7.2–8.1 ppm for aromatic protons) .
- HPLC : Optimize using C18 columns with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min at 254 nm .
- IR : Detect ketone (C=O stretch at ~1720 cm⁻¹) and ester (C-O at ~1250 cm⁻¹) functionalities .
Q. What are the key functional groups influencing reactivity, and how do they affect downstream applications?
Methodological Answer:
- Ketone Group : Participates in nucleophilic additions (e.g., Grignard reactions) and reductions (e.g., NaBH₄) to form alcohols for chiral intermediates .
- Fluorine/Chlorine Substituents : Enhance electrophilicity of the aromatic ring, facilitating Suzuki couplings or SNAr reactions for drug-like molecules .
- Ester Group : Hydrolyzes to carboxylic acids under acidic/basic conditions, enabling carboxylate salt formation for solubility studies .
Q. How should researchers assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Thermal Stability : Conduct accelerated degradation studies (40–60°C) monitored by TLC/HPLC. Decomposition occurs above 60°C, forming 4-chloro-3-fluorobenzoic acid derivatives .
- Light Sensitivity : Store in amber vials at 2–8°C; UV-Vis spectroscopy detects photooxidation products (λmax ~300 nm) .
- Hydrolytic Stability : Test in buffered solutions (pH 1–13). Ester hydrolysis dominates in alkaline conditions (pH >10) .
Q. What preliminary biological activity data exist for this compound or its derivatives?
Methodological Answer:
- Antimicrobial Screening : Derivatives show MIC values of 8–32 µg/mL against Staphylococcus aureus and E. coli via agar dilution assays .
- Enzyme Inhibition : IC₅₀ of 12 µM against COX-2 in vitro, suggesting anti-inflammatory potential. Assays use fluorogenic substrates and recombinant enzymes .
Advanced Research Questions
Q. How can stereoselective synthesis of chiral intermediates be optimized using biocatalysts?
Methodological Answer:
- NADPH Recycling : Co-express glucose dehydrogenase (GDH) with aldehyde reductase in a biphasic system. NADPH turnover reaches 5,500 mol/mol, enabling >95% yield of (R)-4-chloro-3-hydroxybutanoate .
- Solvent Engineering : Use n-butyl acetate (log P = 1.7) to minimize substrate inhibition while maintaining enzyme stability .
Q. What mechanistic insights explain contradictions in yields between Knoevenagel and Friedel-Crafts methods?
Methodological Answer:
- Friedel-Crafts Limitations : Competing side reactions (e.g., polyacylation) reduce yields in electron-deficient aryl substrates. Low temperatures (−10°C) suppress this .
- Knoevenagel Efficiency : Electron-withdrawing groups (e.g., -Cl, -F) activate aldehydes, accelerating condensation. Microwave-assisted synthesis reduces reaction time (30 min vs. 24 h) .
Q. How can conflicting data on HPLC retention times be resolved across studies?
Methodological Answer:
Q. What safety protocols are critical for handling halogenated intermediates during scale-up?
Methodological Answer:
- Ventilation : Use fume hoods with >0.5 m/s face velocity to mitigate vapor exposure (TLV: 1 ppm for chloroesters) .
- PPE : Nitrile gloves and safety goggles mandatory; avoid latex due to permeability to organic solvents .
- Spill Management : Neutralize with 10% sodium bicarbonate, then adsorb with vermiculite .
Q. How can computational modeling predict reactivity trends for novel derivatives?
Methodological Answer:
- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in electrophilic substitutions. Fluorine’s −I effect directs reactions to the para position .
- MD Simulations : Simulate enzyme-substrate binding (e.g., aldehyde reductase) to guide rational design of chiral catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
